4-benzyl-2-fluoroaniline
Description
Structure
3D Structure
Properties
CAS No. |
2205125-97-7 |
|---|---|
Molecular Formula |
C13H12FN |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
4-benzyl-2-fluoroaniline |
InChI |
InChI=1S/C13H12FN/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChI Key |
SNFCKGFDJPGLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)F |
Purity |
95 |
Origin of Product |
United States |
The Strategic Importance of Aromatic Fluoroamines in Organic Synthesis
Aromatic fluoroamines are a class of organic compounds that have garnered substantial interest in the fields of medicinal chemistry, agrochemicals, and materials science. nih.gov The introduction of fluorine atoms into aromatic systems can profoundly alter the physicochemical properties of the parent molecule. google.comgoogle.com
The synthesis of selectively fluorinated molecules is a key objective in organic chemistry. researchgate.net Historically, fluorination reactions were often challenging due to the high reactivity of many fluorinating agents. However, the development of safer and more selective "bench-top" electrophilic fluorinating reagents, including N-fluoro compounds, has made the synthesis of site-selective fluoro-substituted organic compounds more accessible. researchgate.net Aromatic fluoroamines, such as 4-benzyl-2-fluoroaniline, serve as versatile building blocks, providing a platform for the construction of more complex fluorinated molecules. Their synthesis is often achieved through methods like the reduction of corresponding nitroaromatics.
An Overview of Chemical Scaffolds Incorporating a 4 Benzyl 2 Fluoroaniline Moiety
The 4-benzyl-2-fluoroaniline moiety is a versatile structural motif that can be incorporated into a diverse array of more complex chemical scaffolds. While direct examples of its use are emerging, the reactivity of its constituent parts—the nucleophilic amine and the fluorinated aromatic ring—allows for its application in the synthesis of various heterocyclic and polyfunctional compounds. The closely related compound, 4-bromo-2-fluoroaniline (B1266173), is a common starting material for a range of pharmaceutically active molecules, highlighting the potential of the 2-fluoroaniline (B146934) core.
For instance, 4-bromo-2-fluoroaniline is a key intermediate in the synthesis of:
Phosphodiesterase 2A (PDE2A) inhibitors , which are being investigated for various neurological and psychiatric disorders. The synthesis involves a multi-step process starting from 4-bromo-2-fluoro-aniline. researchgate.net
Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. The 3-chloro-4-fluoroaniline (B193440) moiety, an analogue, is present in the approved drug gefitinib. researchgate.net Quinazoline derivatives with a 4-bromo-2-fluoroaniline component have shown significant cytotoxic activity against cancer cell lines. nih.gov
The anti-inflammatory drug flurbiprofen , where 4-bromo-2-fluoroaniline is a precursor to the final 2-(2-fluoro-4-biphenylyl)propionic acid structure. nih.gov
The benzyl (B1604629) group in this compound adds another layer of synthetic utility. It can serve as a protecting group for the amine, which can be removed via hydrogenation, or it can be an integral part of the final molecular structure, contributing to its steric and electronic properties. researchgate.net The table below showcases a selection of related fluorinated aniline (B41778) derivatives and the scaffolds they form.
| Starting Material/Core Moiety | Resulting Scaffold/Application | Reference |
| 4-Bromo-2-fluoro-aniline | Benzoimidazotriazine derivatives (PDE2A inhibitors) | researchgate.net |
| 3-Chloro-4-fluoroaniline | Quinazoline derivatives (EGFR inhibitors) | sigmaaldrich.com |
| 2-Fluoroaniline | N-(4-Benzyloxybenzylidene)-2-fluoroaniline (Schiff base) | bohrium.com |
| 4-Bromo-2-fluoroaniline | 2-(2-Fluoro-4-biphenylyl)propionic acid (Flurbiprofen) | nih.gov |
| 2-Fluoroaniline | 2-Substituted-1,3,4-oxadiazoles and 1,2,4-triazoles | nih.gov |
| 2-Aminophenol | Fused Ring Benzomorpholine Monofluoroaniline Derivatives | researchgate.net |
The Research Rationale and Objectives for 4 Benzyl 2 Fluoroaniline
Established Synthetic Routes to this compound
Nucleophilic Substitution Strategies Involving Fluorinated Anilines and Benzyl Halides
A common and direct approach to synthesizing N-benzylated anilines involves the nucleophilic substitution reaction between a fluorinated aniline and a benzyl halide. ucalgary.ca In the case of this compound, this would typically involve the reaction of 2-fluoroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is generally facilitated by a base, which deprotonates the aniline's amino group, increasing its nucleophilicity and enabling it to attack the electrophilic benzylic carbon of the benzyl halide. ucalgary.ca The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate and sodium hydroxide.
Primary benzylic halides tend to react via an SN2 pathway. ucalgary.ca The reactivity of polyfluorinated benzenes with nucleophiles is a well-documented phenomenon, where fluorine atoms can be displaced by strong nucleophiles. nist.govnih.gov This reactivity is attributed to the strong inductive effect of the fluorine atoms, which renders the ring carbons highly electrophilic. nist.govnih.gov
Reductive Amination Approaches for this compound Synthesis
Reductive amination offers another versatile method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 2-fluoroaniline with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. sorbonne-universite.fralfa-chemistry.com
A variety of reducing agents can be employed for this transformation. The Borch reductive amination, for instance, utilizes sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 4-6). alfa-chemistry.com This reagent is favored for its selectivity in reducing the protonated imine intermediate over the starting aldehyde or ketone. alfa-chemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used and are considered less toxic. alfa-chemistry.com More recent advancements have explored the use of formic acid as a bio-renewable hydrogen source in the presence of a catalyst for the direct reductive amination of aldehydes with nitroarenes, which could be adapted for aniline substrates. rsc.org
A study on ruthenium(II)-catalyzed direct reductive amination of various amines and carbonyl compounds has demonstrated the synthesis of N-benzyl-2-fluoroaniline, a structural isomer of the target compound, highlighting the potential of this catalytic system. sorbonne-universite.fr
Multi-Step Synthesis via Nitro-Precursors and Reduction
A frequently employed and highly adaptable strategy for synthesizing substituted anilines involves the reduction of a corresponding nitro-precursor. nih.govgoogle.com For this compound, this would entail a multi-step process starting from a suitable fluorinated nitrobenzene (B124822) derivative.
A plausible synthetic sequence could begin with the benzylation of a fluorinated nitrophenol. For example, 2-fluoro-4-nitrophenol (B1220534) can be reacted with benzyl bromide in the presence of a base like potassium carbonate to yield 1-benzyloxy-2-fluoro-4-nitrobenzene. lookchem.com Alternatively, 3-fluoro-4-nitrophenol (B151681) can be used as a starting material. prepchem.com The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides. Tin(II) chloride (SnCl₂) is also a classic reagent for the reduction of nitroarenes to anilines.
Another pathway could involve the nitration of a fluorinated benzene (B151609) derivative, followed by the introduction of the benzyl group and subsequent reduction. For instance, fluorobenzene (B45895) can be nitrated to produce 4-fluoronitrobenzene. ontosight.ai The synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline (B181687) via a diazotization-bromination reaction followed by cyanation has also been reported, indicating the versatility of these nitro-aniline intermediates. google.com
Advanced and Sustainable Synthetic Approaches for this compound
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Modern organic synthesis has increasingly relied on metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods. tcichemicals.comresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or triflate and an amine in the presence of a strong base, is a cornerstone of this field. tcichemicals.com This methodology could be applied to the synthesis of this compound by coupling benzylamine (B48309) with a suitably substituted fluoro-aryl halide.
Nickel-catalyzed C-N coupling reactions have also emerged as a cost-effective and efficient alternative to palladium-based systems. nih.govacs.org These reactions can often tolerate a broader range of functional groups and can be effective for coupling with less reactive aryl chlorides. nih.govacs.org Recent research has demonstrated a thermally driven, nickel-catalyzed coupling of haloarenes with B₂N₄ reagents to produce N,N-dialkylanilines under base-free conditions, proceeding through a Ni(I)/Ni(III) redox cycle. nih.gov The catalytic activity of various transition metal complexes, including those of nickel(II) and copper(II), has been explored for the cross-coupling of arylboronic acids with N-nucleophiles. researchgate.net
Chemoenzymatic and Biocatalytic Pathways
The integration of biocatalysis into synthetic organic chemistry offers a green and highly selective approach to complex molecule synthesis. nih.gov Chemoenzymatic strategies combine the best of both worlds: the efficiency and selectivity of enzymes with the versatility of traditional chemical transformations. nih.gov
While specific biocatalytic routes for the direct synthesis of this compound are not yet widely reported, the principles of chemoenzymatic synthesis are applicable. For instance, a multi-step synthesis could incorporate an enzymatic reduction of a nitro-precursor. Nitroreductases are enzymes capable of selectively reducing nitro groups under mild conditions. Another possibility involves the use of transaminases for the asymmetric synthesis of the amine functionality.
Microwave-Assisted and Flow Chemistry Protocols
Modern synthetic chemistry has increasingly embraced technologies that offer faster, more efficient, and greener alternatives to conventional methods. Microwave-assisted synthesis and flow chemistry represent two such powerful tools that have been applied to the synthesis of aniline derivatives and related compounds.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. scispace.comresearchgate.net This method can dramatically reduce reaction times, often from hours to minutes, and improve yields. scispace.comresearchgate.net The heating is direct and efficient for polar molecules, leading to rapid energy transfer. researchgate.net For instance, the condensation reaction between benzaldehyde and 4-fluoroaniline (B128567) to form N-benzylidene-4-fluoroaniline, a related Schiff base, can be completed in just 8 minutes using microwave irradiation at 2450 MHz. semanticscholar.org This demonstrates the potential for microwave assistance in steps leading to or involving aniline derivatives. The synthesis of various Schiff bases has been successfully achieved using microwave irradiation, often resulting in pure products with high yields. researchgate.netsemanticscholar.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5–10 hours | 0.5–1 hour |
| Yield (%) | 85 | 92 (Theoretical) |
| Steps | 2 | 1 |
A comparative analysis of conventional versus microwave-assisted synthesis for related compounds highlights the significant reduction in reaction time and potential for increased yield..
Flow Chemistry Protocols:
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. cinz.nzresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. cinz.nz
Continuous-flow reactors have been successfully employed for various transformations involving aniline derivatives. For example, the diazotization of 2,4-difluoroaniline (B146603) and subsequent hydro-de-diazotization to produce 1,3-difluorobenzene (B1663923) has been efficiently carried out in a continuous-flow system. researchgate.net The diazotization step was achieved with a residence time of only 10 seconds at 20°C. researchgate.net Such protocols showcase the potential for precise control over reaction parameters and significantly reduced reaction times. researchgate.netuliege.be The use of superheated solvents in flow chemistry can further accelerate reactions, expanding the accessible temperature window for low-boiling point solvents. uliege.be
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling the position and spatial orientation of chemical bonds during a synthesis is crucial for obtaining the desired product.
Regioselectivity:
Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the synthesis of substituted anilines, achieving the correct regiochemistry is paramount. For instance, in the ortho-C–H borylation of anilines, the choice of the diboron (B99234) reagent can significantly influence the regioselectivity. acs.org While some reagents may lead to a mixture of products, others can provide high selectivity for the desired ortho-borylated product. acs.org The electronic properties of substituents on the aniline ring also play a role; for example, in the case of 3-fluoroaniline, C-H borylation can occur at both ortho positions. acs.org The solvent can also be a determining factor in controlling regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. In the synthesis of chiral molecules derived from aniline precursors, controlling the stereochemistry is critical. For example, the synthesis of the cholesterol-lowering drug ezetimibe (B1671841) involves a key step of condensing an oxazolidinone derivative with an imine derived from 4-fluoroaniline. The stereoselective reduction of the resulting ketone intermediate is crucial for obtaining the desired diastereomer with high purity (99.6% de). researchgate.net The choice of reducing agent and reaction conditions plays a pivotal role in achieving this high level of stereocontrol. researchgate.net Similarly, in the synthesis of certain piperidine (B6355638) derivatives, achieving the more pharmacologically active cis isomer is desirable, and specific reaction conditions can favor its formation. google.com
Optimization of Reaction Parameters and Yield Enhancement
Maximizing the yield of the desired product while minimizing byproducts is a central goal in chemical synthesis. This is achieved through the careful optimization of various reaction parameters.
Key parameters that are often optimized include:
Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. For instance, in the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, the optimal temperature was found to be 80°C. researchgate.net
Pressure: For reactions involving gases, such as hydrogenation, the pressure is a critical parameter. An optimal oxygen pressure of 30 psig was identified for the aforementioned hydrogenation reaction. researchgate.net
Solvent: The choice of solvent can influence solubility, reaction rate, and even regioselectivity. researchgate.net
Catalyst: The type and loading of the catalyst are crucial for many reactions. For example, in the N-alkylation of anilines, different catalysts can lead to varying yields and selectivities. mdpi.com
pH: The pH of the reaction medium can be critical, especially in reactions where the protonation state of a reactant is important. A pH of 2 was found to be optimal for the debenzylation of N-benzyl-4-fluoroaniline. researchgate.net
Reactant Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent.
A systematic approach to optimizing these parameters, often using statistical methods like Design of Experiments (DoE), can lead to significant improvements in yield and purity. For example, in the synthesis of N-benzylaniline, a solvent-free approach at 110°C provided the best yield of 93%. mdpi.com
Isolation and Purification Techniques for this compound
After the chemical synthesis is complete, the desired product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, reagents, and byproducts.
Common techniques used for the isolation and purification of aniline derivatives include:
Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. For example, after a reaction, the mixture can be diluted with a solvent like ethyl acetate (B1210297) and washed with aqueous solutions to remove impurities. nih.gov Dichloromethane/water partitioning is another common system for removing unreacted aniline and salts.
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. uva.nl Silica gel is a commonly used stationary phase, and a mixture of solvents like pentane (B18724) and ethyl acetate can be used as the mobile phase. uva.nl
Distillation: For volatile compounds, distillation can be an effective purification method. google.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure product crystallizes out, leaving impurities in the solution.
Slurry Washing: This involves washing the crude product with a solvent in which it has low solubility to remove impurities. For example, washing with isopropanol (B130326) at 45°C can enhance the purity of related compounds to over 99%.
The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the benzyl group and the substituted aniline ring. The integration of these signals would confirm the number of protons in each environment.
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, typically appearing in the region of 3.5-4.5 ppm. The chemical shift of this peak can be variable and is affected by solvent, concentration, and temperature.
Benzyl Protons (-CH₂-): The two benzylic protons are expected to produce a sharp singlet around 3.9-4.0 ppm. Their equivalence results in a single peak.
Aromatic Protons: The spectrum will show complex signals for the eight aromatic protons from the two benzene rings.
The five protons of the unsubstituted benzyl ring would likely appear as a multiplet between 7.20 and 7.40 ppm.
The three protons on the fluoroaniline ring would be split by each other and by the fluorine atom, resulting in more complex patterns (doublet of doublets, triplets of doublets). Their expected chemical shifts would be in the range of 6.70 to 7.00 ppm, influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| Benzyl -CH₂- | 3.9 - 4.0 | Singlet | 2H |
| Fluoroaniline Ring H | 6.70 - 7.00 | Multiplets (dd, td) | 3H |
| Benzyl Ring H | 7.20 - 7.40 | Multiplet | 5H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct signals are expected, as all carbon atoms are in unique chemical environments.
Aliphatic Carbon: The benzylic carbon (-CH₂) is predicted to appear in the aliphatic region, around 40-45 ppm.
Aromatic Carbons: The twelve aromatic carbons will produce signals in the range of 110-160 ppm.
The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and is expected to have a chemical shift in the range of 150-160 ppm (d, J ≈ 240 Hz).
The carbon atom bonded to the amino group (C-N) will be shifted upfield compared to other aromatic carbons, appearing around 140-150 ppm.
Other aromatic carbons will appear at chemical shifts influenced by their position relative to the substituents.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | 40 - 45 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 125 - 145 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-F | 150 - 160 |
Fluorine-19 (¹⁹F) NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound is expected to show a single signal for the one fluorine atom. This signal would likely be a multiplet due to coupling with the ortho and meta protons on the aniline ring. The chemical shift is anticipated to be in the typical range for an aryl fluoride, around -110 to -140 ppm relative to a standard like CFCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons on the fluoroaniline ring and within the benzyl ring, helping to delineate the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. Crucially, it would show a correlation between the benzylic protons (-CH₂) and the C4 carbon of the aniline ring, confirming the connectivity between the benzyl group and the fluoroaniline moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
| Amine | N-H Stretch | 3300 - 3500 | Medium (two bands for primary amine) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Carbon-Fluorine | C-F Stretch | 1200 - 1250 | Strong |
| Amine | N-H Bend | 1580 - 1650 | Medium |
The presence of two distinct bands in the N-H stretching region would be characteristic of a primary amine (-NH₂). Strong absorption in the 1200-1250 cm⁻¹ range would be indicative of the C-F bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.
Molecular Ion Peak: The molecular weight of this compound (C₁₃H₁₂FN) is 213.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 213.
Fragmentation Pattern: The most prominent fragmentation pathway is likely the cleavage of the benzylic C-C bond.
Tropylium (B1234903) Ion: Loss of the fluoroaniline radical would lead to the formation of the benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91. This is often the base peak in the spectrum of benzyl-containing compounds.
Loss of H: A peak at m/z 212 (M-1) corresponding to the loss of a hydrogen atom is also plausible.
Further fragmentation of the fluoroaniline portion could also occur, but the m/z 91 peak is expected to be the most significant feature.
| Ion | m/z | Identity |
| [C₁₃H₁₂FN]⁺ | 213 | Molecular Ion (M⁺) |
| [C₇H₇]⁺ | 91 | Tropylium Ion (Base Peak) |
| [C₁₃H₁₁FN]⁺ | 212 | [M-H]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. nih.gov For this compound, HRMS would be used to verify its molecular weight and confirm its elemental formula, C₁₃H₁₂FN. This technique is prized for its ability to deliver accurate mass data, which is a critical first step in the structural confirmation of newly synthesized or isolated compounds. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN |
| Calculated Monoisotopic Mass | 201.0954 g/mol |
| Expected Ion | [M+H]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. windows.net It is particularly useful for polar compounds like anilines, often generating a prominent signal for the protonated molecule, [M+H]⁺. nih.govulisboa.pt In the analysis of fluoroaniline derivatives, ESI-MS is typically run in positive ionization mode. nih.govoup.com The technique can be coupled with liquid chromatography (LC-MS) to separate impurities before detection. nih.govresearchgate.net For this compound, ESI-MS would confirm the molecular weight by detecting the parent ion. Further fragmentation can be induced, for instance by increasing the cone voltage, to yield structural information about the molecule, such as the loss of the benzyl group. researchgate.net
Table 2: ESI-MS Data for this compound
| Ion Type | Expected m/z | Notes |
|---|---|---|
| [M+H]⁺ | 202.1 | The protonated molecular ion, typically the base peak in positive mode ESI. |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous confirmation of molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net For aromatic compounds like substituted anilines, this technique can reveal key structural features such as the planarity of the molecule and the orientation of the substituent groups. researchgate.net
In a study of the closely related compound, 4-Fluoro-N-(4-hydroxybenzylidene)aniline, X-ray analysis showed that the two benzene rings were significantly twisted relative to each other, with the planes of the rings inclined at an angle of 50.52 (8)°. researchgate.net The analysis also detailed how intermolecular hydrogen bonds (O—H⋯N and C—H⋯F) dictate the crystal packing, leading to the formation of chains and a three-dimensional network. researchgate.net Similar detailed structural insights would be expected from an X-ray crystallographic analysis of this compound.
Table 4: Illustrative Single-Crystal X-ray Data (based on the related structure 4-Fluoro-N-(4-hydroxybenzylidene)aniline)
| Parameter | Description | Illustrative Value | Reference |
|---|---|---|---|
| Crystal System | The geometric category of the crystal lattice. | Orthorhombic | researchgate.net |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ | researchgate.net |
| Dihedral Angle | Angle between the planes of the two aromatic rings. | 50.52 (8)° | researchgate.net |
| Hydrogen Bonding | Key intermolecular forces defining the crystal packing. | O–H···N, C–H···F | researchgate.net |
| C-N Bond Length | Distance between a carbon of the benzyl group and the nitrogen. | ~1.430 Å | researchgate.net |
Chemical Reactivity and Transformation of 4 Benzyl 2 Fluoroaniline
Reactions Involving the Aromatic Amino Group
The primary amine functionality is a major site of reactivity in 4-benzyl-2-fluoroaniline, readily participating in reactions typical of aromatic amines.
Acylation, Sulfonylation, and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.
Acylation: this compound is expected to react readily with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acylated products (amides). The base serves to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. This reaction effectively protects the amino group, a common strategy in multi-step syntheses.
Sulfonylation: Similar to acylation, the amino group can be sulfonylated. Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields stable sulfonamides. nih.govrsc.orgrsc.orgmdpi.comacs.org The sulfonylaniline motif is significant in medicinal chemistry. nih.gov Recent developments have explored milder, visible-light-mediated methods for the sulfonylation of anilines using sulfinate salts or sulfonamides as sulfonylation reagents. rsc.orgrsc.orgacs.org
Alkylation: Direct N-alkylation of aromatic amines can be challenging as multiple alkylations can occur. However, this compound can undergo alkylation under specific conditions. For example, reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, would provide a controlled route to N-alkylated products. Photoinduced methods have also been developed for the difluoroalkylation of anilines. acs.org
| Reaction Type | Typical Reagent | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Presence of a base (e.g., Pyridine) |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Presence of a base (e.g., Pyridine) |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Can lead to polyalkylation; requires specific methods like reductive amination for control |
Diazotization and Coupling Reactions
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.comsci-hub.sejustia.commdpi.com This process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).
The resulting 4-benzyl-2-fluorobenzenediazonium salt is a versatile intermediate. Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, in a process known as azo coupling. jove.comlibretexts.orgorganic-chemistry.orgwikipedia.orgkhanacademy.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. jove.comorganic-chemistry.orgwikipedia.org The resulting azo compounds (Ar-N=N-Ar') possess an extended conjugated system and are often brightly colored, forming the basis of many synthetic dyes. jove.comlibretexts.org The pH of the reaction medium is crucial; coupling with phenols is usually carried out under mildly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions. jove.comorganic-chemistry.org
Condensation Reactions Leading to Schiff Bases and Imines
The amino group of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. growingscience.comgrowingscience.comsysrevpharm.orgalayen.edu.iq This condensation reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. growingscience.com
For instance, reacting this compound with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol, often with a few drops of glacial acetic acid as a catalyst, would yield the corresponding N-benzylidene-4-benzyl-2-fluoroaniline. growingscience.com Schiff bases of fluoroanilines are of interest in various fields, including medicinal chemistry, due to their potential biological activities. growingscience.commdpi.com
| Carbonyl Compound | Product | Reaction Conditions |
|---|---|---|
| Benzaldehyde | N-(phenylmethylene)-4-benzyl-2-fluoroaniline | Ethanol, catalytic acid (e.g., acetic acid), heat |
| Acetone | N-(propan-2-ylidene)-4-benzyl-2-fluoroaniline | Solvent, catalyst, removal of water |
| 4-Fluorobenzaldehyde | N-(4-fluorophenylmethylene)-4-benzyl-2-fluoroaniline | Ethanol, catalytic acid, heat. mdpi.com |
Reactivity of the Fluoro-Substituted Aromatic Ring
The reactivity of the aromatic ring itself is influenced by the combined electronic effects of the amino, fluoro, and benzyl (B1604629) substituents.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Moiety
Aromatic rings generally resist nucleophilic attack, but substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org The standard mechanism is a two-step addition-elimination process (SₙAr) that proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk
In the context of SₙAr reactions, fluorine is an excellent leaving group. libretexts.orgmasterorganicchemistry.com Its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. libretexts.orgmasterorganicchemistry.comyoutube.com
For this compound, the ring is substituted with both electron-donating groups (amino and benzyl) and an electron-withdrawing group (fluoro, by induction). The donating groups deactivate the ring toward nucleophilic attack. Consequently, SₙAr reactions on this compound are generally unfavorable under standard conditions. However, recent advances have shown that SₙAr can be achieved on electron-neutral and even electron-rich fluoroarenes using methods like organic photoredox catalysis or by employing chromium arene complexes to activate the ring. sciengine.comnih.govnii.ac.jp These modern synthetic methods could potentially enable the substitution of the fluorine atom in this compound with various nucleophiles.
Electrophilic Aromatic Substitution on the Fluoroaniline (B8554772) Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating amino group. byjus.com The directing effects of the substituents determine the position of substitution.
-NH₂ group: Strongly activating, ortho, para-director.
-F group: Deactivating by induction, but ortho, para-directing by resonance.
-CH₂Ph group: Weakly activating, ortho, para-director.
The positions on the ring are C1 (NH₂), C2 (F), C3 (H), C4 (CH₂Ph), C5 (H), and C6 (H). The powerful activating and directing effect of the amino group is expected to dominate. The positions ortho to the amino group are C2 (blocked by F) and C6. The position para to the amino group is C4 (blocked by the benzyl group). Therefore, electrophilic attack is most likely to occur at the C6 position. A secondary site for substitution would be the C3 or C5 positions, which are ortho to the benzyl and fluorine groups, respectively.
Halogenation: Reaction with reagents like bromine (Br₂) in a polar solvent would likely lead to substitution at the C6 position, and potentially polysubstitution, due to the high activation of the ring. byjus.com For less activated 2-fluoroaniline (B146934), selective bromination at the position para to the amino group (C4) is a known process. google.com
Nitration: Nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex because the strongly acidic medium protonates the amino group to form an anilinium ion (-NH₃⁺). byjus.commasterorganicchemistry.comyoutube.com This ion is a meta-director and strongly deactivating. Therefore, nitration of this compound under these conditions would be slow and could lead to a mixture of products, including meta-substituted compounds. To achieve para- or ortho-nitration, the amino group is typically first protected by acylation.
| EAS Reaction | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | Br₂ | 6-Bromo-4-benzyl-2-fluoroaniline | The -NH₂ group is a strong ortho, para-director, activating the C6 position. |
| Nitration | HNO₃ / H₂SO₄ | Mixture, including meta-product | Protonation of the -NH₂ group forms a meta-directing anilinium ion. byjus.com |
| Sulfonation | Fuming H₂SO₄ | This compound-x-sulfonic acid | Anilinium salt formation directs substitution. byjus.com |
Transformations of the Benzyl Moiety
The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (—CH₂—) group, is a site of significant chemical activity. Its reactivity is largely centered on the benzylic C-H bonds and the susceptibility of its aromatic ring to substitution. libretexts.org The enhanced reactivity of the benzylic position is attributed to the resonance stabilization of intermediates, such as radicals or carbocations, formed at this site. chemistrysteps.comlibretexts.org
Oxidation Reactions
The benzylic methylene group in this compound is susceptible to oxidation. The course of the oxidation depends on the reagents and conditions employed. masterorganicchemistry.com
Oxidation to Ketone: Selective oxidation of the benzylic methylene to a carbonyl group can be achieved using various methods. Catalytic systems, such as those employing copper or iron with molecular oxygen, are effective for this transformation. rsc.org Another approach involves chromium trioxide complexes that selectively oxidize a benzylic methylene to a carbonyl. wikipedia.org This would convert this compound to (4-amino-3-fluorophenyl)(phenyl)methanone.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid, will cleave the bond between the benzylic carbon and the aniline (B41778) ring, oxidizing the entire benzyl group to a carboxylic acid. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.comlibretexts.org The product of this vigorous oxidation would be 4-amino-3-fluorobenzoic acid.
A summary of potential oxidation reactions at the benzylic position is presented below.
| Transformation | Reagent(s) | Product |
| Methylene to Carbonyl | CrO₃-dmpyz, Catalytic O₂ | (4-amino-3-fluorophenyl)(phenyl)methanone |
| Benzyl to Carboxylic Acid | Hot aq. KMnO₄, conc. HNO₃ | 4-amino-3-fluorobenzoic acid |
Reduction Reactions
The phenyl ring of the benzyl group can undergo reduction, though this typically requires forcing conditions. Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Ni, Rh) can reduce the aromatic ring. organic-chemistry.org However, these conditions may also affect the fluoroaniline ring. A Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, provides an alternative method for the partial reduction of the aromatic ring to a non-conjugated diene. wikipedia.org
The phenyl ring of the benzyl moiety can undergo electrophilic aromatic substitution (EAS). The methylene group attached to this ring acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. uci.edutib.eu The reaction involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edu
Common electrophilic aromatic substitution reactions applicable to the benzyl phenyl ring include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Nitration: Introduction of a nitro group (—NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst.
The table below outlines the expected major products from these reactions on the benzyl portion of the molecule.
| Reaction | Reagents | Major Products |
| Bromination | Br₂ / FeBr₃ | 4-(2-Bromobenzyl)-2-fluoroaniline and 4-(4-bromobenzyl)-2-fluoroaniline |
| Nitration | HNO₃ / H₂SO₄ | 2-Fluoro-4-(2-nitrobenzyl)aniline and 2-fluoro-4-(4-nitrobenzyl)aniline |
| Acylation | CH₃COCl / AlCl₃ | 4-(1-(2-Acetylphenyl)methyl)-2-fluoroaniline and 4-(1-(4-acetylphenyl)methyl)-2-fluoroaniline |
Reaction Mechanisms and Kinetic Studies
The enhanced reactivity at the benzylic position stems from the resonance stabilization of the intermediate formed during the rate-determining step. chemistrysteps.comlibretexts.org For instance, benzylic oxidation initiated by reagents like KMnO₄ likely proceeds through the homolytic cleavage of a C-H bond to form a benzylic radical. masterorganicchemistry.com This radical is stabilized by delocalization of the unpaired electron into the adjacent aromatic ring. libretexts.org
Kinetic studies on the oxidation of substituted benzyl alcohols show that the reaction rate is sensitive to the electronic nature of substituents on the aromatic ring. semanticscholar.org Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. semanticscholar.org For example, a Hammett plot for the oxidation of substituted benzyl alcohols with a Cr(VI) complex yielded a reaction constant (ρ) of -0.69, indicating the buildup of positive charge in the transition state, consistent with a hydride transfer mechanism. semanticscholar.org
Similarly, studies on the Sₙ2 reaction of benzyl halides with anilines reveal that the rate is influenced by substituents on both the aniline and the benzyl halide. Electron-donating groups on the aniline nucleophile increase the reaction rate, whereas electron-withdrawing groups decrease it. This highlights the importance of electron availability on the nitrogen atom for bond formation.
Applications of 4 Benzyl 2 Fluoroaniline in Synthetic Chemistry and Materials Science
As a Versatile Building Block in Organic Synthesis
The strategic placement of functional groups on the 4-benzyl-2-fluoroaniline scaffold makes it an important intermediate in organic synthesis. It serves as a precursor for a diverse array of molecules, from heterocyclic compounds to complex aromatic systems.
Precursor for Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound provides a valuable starting point for the synthesis of these important scaffolds, particularly quinolines and indoles.
Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various established methods where this compound can serve as the key aniline (B41778) component. For instance, the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions, can be employed. wikipedia.org Similarly, the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, offers another route. While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, its structural analogy to other anilines suggests its applicability. The general scheme for a Doebner-von Miller-type synthesis is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl, H₂SO₄), Heat | Substituted Quinoline |
Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com this compound can be converted to its corresponding hydrazine (B178648) derivative, which can then undergo the Fischer cyclization. The presence of the benzyl (B1604629) and fluoro substituents on the resulting indole ring can significantly influence the electronic and steric properties of the final molecule, making this a valuable strategy for creating diverse indole libraries for biological screening.
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis. wikipedia.org The amine functionality of this compound makes it a suitable component for several important MCRs.
For example, in the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govorganic-chemistry.org this compound can act as the amine component, leading to the formation of complex peptide-like structures. Similarly, the Passerini three-component reaction , involving an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide, can be adapted to include amine-derived components. wikipedia.orgorganic-chemistry.org The incorporation of the this compound moiety into the products of these reactions can introduce desirable properties such as increased lipophilicity and metabolic stability, which are advantageous in medicinal chemistry.
Synthesis of Polyfunctionalized Aromatic Systems
The reactivity of the aniline ring in this compound, influenced by the activating amino group and the deactivating yet ortho-, para-directing fluorine atom, allows for various electrophilic aromatic substitution reactions. This enables the introduction of additional functional groups, leading to the synthesis of polyfunctionalized aromatic systems. Furthermore, the amino group can be transformed into other functionalities, such as diazonium salts, which are versatile intermediates for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. The presence of the benzyl group provides an additional site for chemical modification, further expanding the molecular diversity that can be achieved from this starting material. The nucleophilic nature of the amine also allows for reactions at the nitrogen atom, leading to a variety of N-substituted derivatives. nih.gov
Role in Ligand and Catalyst Design
The design of ligands is crucial for the development of efficient and selective transition metal catalysts. The structural and electronic properties of this compound make it an interesting candidate for incorporation into ligand scaffolds. The nitrogen atom can act as a coordination site for metal centers, and the electronic nature of the aromatic ring, modulated by the fluoro and benzyl groups, can influence the catalytic activity of the resulting metal complex. nih.gov
For instance, aniline derivatives are used to synthesize phosphine-based ligands, which are widely employed in cross-coupling reactions. acs.orgnih.govmit.edu By reacting this compound with suitable phosphorus electrophiles, novel phosphine (B1218219) ligands can be prepared. The steric bulk of the benzyl group and the electronic effect of the fluorine atom can fine-tune the ligand's properties, potentially leading to catalysts with enhanced stability, activity, and selectivity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
Contributions to Materials Science Research
In the field of materials science, this compound serves as a valuable precursor for the synthesis of functional polymers and monomers, contributing to the development of new materials with tailored properties.
Precursor for Functional Polymers and Monomers
The polymerization of aniline and its derivatives leads to the formation of polyanilines, a class of conducting polymers with a wide range of applications in electronics, sensors, and corrosion protection. The oxidative polymerization of this compound would be expected to yield a substituted polyaniline. The presence of the benzyl and fluoro groups would likely impact the polymer's solubility, processability, and electronic properties. For example, the benzyl group could enhance solubility in organic solvents, while the fluorine atom could influence the polymer's oxidation potential and stability. scirp.orgresearchgate.net
Furthermore, this compound can be chemically modified to produce novel monomers for polymerization. For example, the amino group can be functionalized with a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting monomers can then be polymerized or copolymerized to create a variety of functional polymers with the this compound moiety incorporated into the side chain. These polymers could exhibit interesting properties for applications in areas such as high-performance plastics, specialty coatings, and advanced functional materials.
Components in Dyes and Pigments
There is currently no direct scientific literature or patent information that explicitly describes the use of this compound as a direct component in the synthesis of commercial or developmental dyes and pigments. The fundamental structure of this compound, containing an aniline moiety, suggests its potential as a precursor or intermediate in the synthesis of azo dyes or other chromophores. Aniline and its derivatives are historically significant in the dye industry. However, without specific studies on this compound, any discussion on its role in this field remains speculative.
Application in Optoelectronic Materials
Specific research on the application of this compound in optoelectronic materials has not been identified. While fluorinated and benzyl-substituted aromatic compounds are of interest in materials science for their potential to influence properties like charge transport and thermal stability, there are no available studies that have incorporated this compound into optoelectronic devices or materials. Research on analogous molecules, such as N-benzyl-2-methyl-4-nitroaniline (BNA), has shown non-linear optical (NLO) properties, but this cannot be directly extrapolated to this compound without experimental evidence. researchgate.net
Computational and Theoretical Studies of 4 Benzyl 2 Fluoroaniline
Analytical Methodologies for 4 Benzyl 2 Fluoroaniline in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful methods to separate, identify, and quantify the components of a mixture. For 4-benzyl-2-fluoroaniline, several chromatographic techniques are routinely utilized.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile (gas) and stationary phases.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra that serve as a molecular fingerprint, enabling definitive identification of the compound and any impurities present. The fragmentation pattern observed in the mass spectrum is unique to the molecular structure of this compound, allowing for unambiguous confirmation. For aniline (B41778) derivatives, GC methods have been well-established, and these can be adapted for this compound. epa.gov The choice of a suitable capillary column, such as one with a mid-polarity phase (e.g., 50% phenyl and 50% dimethyl polysiloxane), is crucial for achieving baseline separation from potential starting materials or by-products. researchgate.net
Typical GC parameters for the analysis of similar aromatic amines might include:
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100°C, ramped to 300°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
This table presents a generalized set of parameters that would be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound, particularly for non-volatile impurities or thermally sensitive compounds that are not amenable to GC analysis. In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase.
Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is commonly employed for the analysis of aromatic amines. guidechem.comresearchgate.netjocpr.comscirp.org A UV detector is typically used for quantification, as the aromatic rings in this compound absorb ultraviolet light at specific wavelengths. The addition of a mass spectrometer (LC-MS) provides an extra layer of specificity for peak identification, similar to GC-MS. bldpharm.com
A representative HPLC method for this compound could involve:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table outlines typical starting conditions for developing an HPLC method for this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reaction progress. A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica gel). The plate is then placed in a developing chamber with a suitable solvent system (eluent).
As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can quickly assess the extent of the reaction. The separated spots can be visualized under UV light or by staining with an appropriate reagent.
Spectrophotometric Methods for Quantitative Analysis
While less common for routine purity analysis in a research setting compared to chromatography, spectrophotometric methods can be developed for the quantitative determination of this compound. These methods are based on the principle that the compound absorbs light at a specific wavelength. By measuring the absorbance of a solution of known concentration (using a spectrophotometer), a calibration curve can be constructed according to the Beer-Lambert law. This curve can then be used to determine the concentration of the compound in unknown samples. For some aromatic amines, derivatization reactions can be employed to produce a colored product with a strong absorbance in the visible region, enhancing the sensitivity and selectivity of the assay. nih.govnih.gov
Validation of Analytical Procedures in Synthetic and Process Chemistry
The validation of analytical procedures is a critical step to ensure that the chosen method is reliable, accurate, and reproducible for its intended purpose. Method validation involves a series of experiments to assess parameters such as:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components like impurities, degradation products, and matrix components.
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For this compound, the validation of chromatographic methods like HPLC or GC would involve analyzing samples spiked with known amounts of the compound and potential impurities to establish the above parameters. jocpr.comnih.gov This ensures that the analytical data generated during research and development is trustworthy and can be used to make informed decisions about the synthetic process.
Future Research Directions and Emerging Applications of 4 Benzyl 2 Fluoroaniline
Development of More Atom-Economical and Eco-Friendly Synthetic Routes
Current synthetic strategies for 4-benzyl-2-fluoroaniline and its analogs often rely on multi-step processes that may generate significant chemical waste. Future research will likely prioritize the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.
One promising avenue is the direct C-H benzylation of 2-fluoroaniline (B146934). This approach would eliminate the need for pre-functionalized starting materials, thereby increasing atom economy. uva.nl Research in this area could focus on identifying suitable catalysts, such as palladium complexes with specialized ligands, that can facilitate selective C-H activation at the para-position of the aniline (B41778) ring.
Another area of interest is the development of biocatalytic or chemoenzymatic routes. Utilizing enzymes or engineered microorganisms could offer highly selective and environmentally benign pathways to this compound, potentially starting from renewable feedstocks. fnr.de The exploration of "one-pot" synthesis strategies, where multiple reaction steps are carried out in a single reactor, will also be crucial in minimizing solvent use and purification steps. nih.gov
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Benzylation | High atom economy, reduced waste | Development of selective catalysts (e.g., Pd/S,O-ligand systems) |
| Biocatalysis/Chemoenzymatic Synthesis | Use of renewable feedstocks, high selectivity, mild reaction conditions | Enzyme screening and engineering, process optimization |
| "One-Pot" Reactions | Reduced solvent usage, simplified workup, increased efficiency | Tandem or cascade reaction design |
Exploration of Novel Catalytic Systems for its Transformations
The reactivity of the aniline and benzyl (B1604629) moieties in this compound offers numerous opportunities for derivatization and incorporation into more complex molecular architectures. Future research will likely focus on the application of novel catalytic systems to achieve selective transformations.
The development of advanced N-heterocyclic carbene (NHC) ligands for transition metals could enable a broader range of cross-coupling reactions involving the C-N bond of the aniline. These catalysts could facilitate the synthesis of novel triarylamines or other nitrogen-containing heterocycles with potential applications in materials science and medicinal chemistry.
Furthermore, photoredox catalysis presents a powerful tool for the functionalization of both the aniline and benzyl components under mild conditions. nih.gov Visible-light-mediated reactions could be employed for fluoroalkylation, sulfonylation, or other transformations, providing access to a diverse library of derivatives with unique electronic and steric properties. nih.gov
| Catalytic System | Target Transformation | Potential Outcomes |
| Transition Metals with NHC Ligands | C-N cross-coupling, C-H activation | Synthesis of complex amines and heterocycles |
| Photoredox Catalysis | Fluoroalkylation, Sulfonylation, Annulation | Access to novel derivatives with tailored properties |
| Dual Catalysis (e.g., Metal and Organocatalyst) | Asymmetric transformations | Enantioselective synthesis of chiral derivatives |
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The incorporation of the this compound scaffold into polymeric and supramolecular structures holds significant promise for the development of advanced functional materials. The presence of the fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and enhanced lipophilicity.
One area of exploration is the synthesis of novel polyanilines or co-polymers. The steric bulk of the benzyl group and the electronic influence of the fluorine atom could modulate the conductivity, processability, and environmental stability of these conducting polymers. mdpi.com Research could focus on the electrochemical and chemical polymerization of this compound and its derivatives to create materials for applications in sensors, antistatic coatings, and organic electronics.
Additionally, the use of this compound as a precursor for liquid crystals or organic light-emitting diodes (OLEDs) is a viable research direction. The rigid aniline core combined with the flexible benzyl group could lead to the formation of mesophases, while the fluorine substituent can influence the HOMO/LUMO energy levels, which is crucial for the design of efficient charge-transporting and emissive materials. acs.org
| Material Class | Potential Application | Key Research Area |
| Conducting Polymers | Sensors, organic electronics, antistatic coatings | Polymerization studies, characterization of electrical and optical properties |
| Liquid Crystals | Displays, optical switching | Synthesis of derivatives with mesogenic properties |
| Organic Light-Emitting Diodes (OLEDs) | Solid-state lighting, displays | Design of hole-transporting or emissive materials |
In-depth Theoretical and Mechanistic Studies on its Reactivity and Selectivity
A deeper understanding of the fundamental electronic and steric properties of this compound is crucial for predicting its reactivity and designing selective transformations. In-depth theoretical and mechanistic studies will play a pivotal role in guiding future synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and bond dissociation energies. chemrxiv.orgchemrxiv.org These computational studies can provide insights into the most reactive sites for electrophilic and nucleophilic attack, as well as the thermodynamics and kinetics of various reaction pathways.
Kinetic studies of reactions involving this compound can elucidate reaction mechanisms and the role of catalysts. rsc.org For example, investigating the kinetics of its N-arylation or C-H functionalization can help in optimizing reaction conditions and developing more efficient catalytic systems. Combining experimental data with computational modeling will provide a comprehensive understanding of its chemical behavior.
| Theoretical/Mechanistic Approach | Research Objective | Expected Insights |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Prediction of reactive sites, understanding substituent effects |
| Kinetic Studies | Determine reaction rates and mechanisms | Optimization of reaction conditions, catalyst development |
| Spectroscopic Analysis (e.g., in-situ NMR) | Identify reaction intermediates | Validation of proposed reaction pathways |
Potential in Advanced Chemical Technologies and Specialized Niche Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives may find applications in various advanced chemical technologies and specialized niches.
The fluorinated aniline moiety makes it a potential precursor for the synthesis of certain agrochemicals or pharmaceuticals. The introduction of fluorine can often enhance the biological activity and metabolic stability of a molecule. Future research could explore the synthesis of novel bioactive compounds derived from this compound.
In the realm of materials science, its derivatives could be investigated as additives for polymers or lubricants, where the benzyl and fluoro groups could impart specific properties such as thermal stability or reduced surface tension. Furthermore, its unique structure may be suitable for the development of specialized dyes or pigments with tailored absorption and emission properties.
| Application Area | Potential Role of this compound | Research Focus |
| Agrochemicals/Pharmaceuticals | Precursor for bioactive molecules | Synthesis and biological evaluation of derivatives |
| Polymer Additives | Modifier for thermal or surface properties | Incorporation into polymer matrices and property testing |
| Specialty Dyes and Pigments | Chromophore precursor | Synthesis of colored compounds and spectroscopic characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
